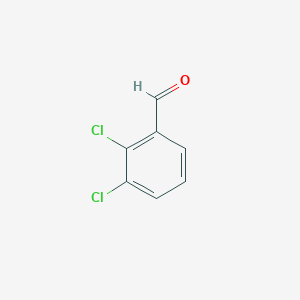

3-((二甲氨基)甲基)苯甲酸

描述

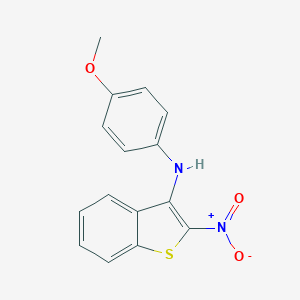

The compound "3-((Dimethylamino)methyl)benzoic acid" is a chemical species that can be associated with various chemical reactions and has potential applications in different fields such as organic synthesis and material science. The related compounds discussed in the provided papers include derivatives and analogs that exhibit interesting chemical and physical properties, as well as biological activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, azidonation, and reduction, as demonstrated in the synthesis of 3,5-bis(aminomethyl)benzoic acid using 3,5-dimethylbenzoic acid as the starting material . Organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid have been synthesized and characterized, indicating the versatility of this compound in forming complexes with metals .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the X-ray structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has been determined, providing insights into the molecular conformation and stability . Additionally, two crystal polymorphs of 3-(dimethylamino)benzoic anhydride have been identified, showcasing different solid-state packing arrangements due to differing conformations and hydrogen-bonding associations .

Chemical Reactions Analysis

The reactivity of compounds containing the dimethylamino group is highlighted in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic compounds to afford a variety of heterocyclic systems, demonstrating the potential of these compounds in organic synthesis . The photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters has been studied, revealing the generation of a benzyl cation with a low-energy triplet state .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-((Dimethylamino)methyl)benzoic acid are influenced by their molecular structure. For instance, 4-(N,N-Dimethylamino)benzoic acid has been shown to exhibit high selectivity to divalent anions such as HPO4^2- and SO4^2- in UV-vis and fluorescence titrations, indicating its potential as a chromogenic and fluorogenic anion host . The vibrational spectroscopy and DFT studies of related compounds provide detailed information on vibrational frequencies and molecular stability .

科学研究应用

1. Development of Polyphenoloxidase and Phenoloxidase Activity by Zymograms

- Application Summary: This compound is used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms . A sequential staining process of these enzymes was designed using the zymography technique .

- Methods of Application: Electrophoresis was carried out under native conditions, and staining was carried out with a revealing solution of 3-methyl-2-benzothiazoline hydrazone (MBTH)—3-dimethylamino benzoic acid (DMAB) that allowed the visualization of polyphenoloxidase enzymes . Later, differential staining of phenoloxidase was done by adding a solution of H2O2 .

- Results: The technique showed great sensitivity to detect different enzymatic activities (1.56 Activity Unit/mL minimum) in the same gel without interference between the enzymes and the solutions used .

2. Analysis of Glucose Content from the Extraction of Starch and Soluble Sugars

- Application Summary: 3-((Dimethylamino)methyl)benzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars .

3. Quantification of Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

4. Quantification of Manganese Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can also be used to quantify the activity of manganese peroxidase .

5. Quantification of Peroxidase Activity

- Application Summary: 3-dimethylaminobenzoic acid (DMAB) can be used to quantify the activity of peroxidase .

6. Quantification of Manganese Peroxidase Activity

安全和危害

3-((Dimethylamino)methyl)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

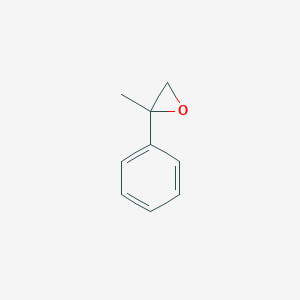

IUPAC Name |

3-[(dimethylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOBHQNCZAHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424360 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Dimethylamino)methyl)benzoic acid | |

CAS RN |

155412-73-0 | |

| Record name | 3-((dimethylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

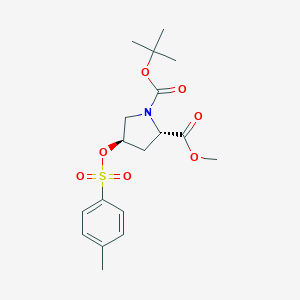

![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)

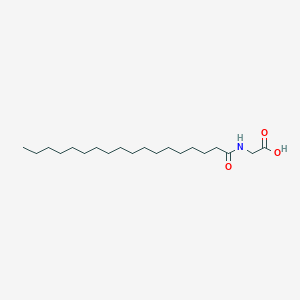

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)